molecular formula C12H17ClF2N4O3S B14930498 5-[chloro(difluoro)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

5-[chloro(difluoro)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B14930498
M. Wt: 370.80 g/mol
InChI Key: FYLPDVQTTMKAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[chloro(difluoro)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that features a unique combination of functional groups, including a chloro(difluoro)methyl group, a sulfonyl group, and a pyrazol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[chloro(difluoro)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps:

    Formation of the pyrazol ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the pyrazol ring using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Addition of the chloro(difluoro)methyl group: This can be done using chlorodifluoromethane in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The chloro(difluoro)methyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted pyrazol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly as anti-inflammatory or anticancer agents.

Industry

    Agrochemicals: It can be used in the formulation of pesticides or herbicides due to its potential biological activity.

Mechanism of Action

The mechanism of action of 5-[chloro(difluoro)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites, inhibiting their activity. The chloro(difluoro)methyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-[chloro(difluoro)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol: shares similarities with other pyrazol derivatives such as:

Uniqueness

  • The presence of the chloro(difluoro)methyl group distinguishes it from other pyrazol derivatives, potentially enhancing its biological activity and stability.
  • The combination of functional groups in this compound provides a unique set of chemical properties, making it versatile for various applications.

Properties

Molecular Formula

C12H17ClF2N4O3S

Molecular Weight

370.80 g/mol

IUPAC Name

3-[chloro(difluoro)methyl]-2-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-5-methyl-4H-pyrazol-3-ol

InChI

InChI=1S/C12H17ClF2N4O3S/c1-5-18-9(4)10(8(3)17-18)23(21,22)19-11(20,12(13,14)15)6-7(2)16-19/h20H,5-6H2,1-4H3

InChI Key

FYLPDVQTTMKAKE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2C(CC(=N2)C)(C(F)(F)Cl)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.